

2-Fluoro-3-hydroxypyridine CAS number 174669-74-0

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Compound of Interest		
Compound Name:	2-Fluoro-3-hydroxypyridine	
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An In-depth Technical Guide to **2-Fluoro-3-hydroxypyridine** (CAS: 174669-74-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-hydroxypyridine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural features, a pyridine ring substituted with both a hydroxyl group and a fluorine atom, make it a versatile building block for the synthesis of more complex molecules. The introduction of a fluorine atom can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which is of paramount importance in drug design.[1][2] This guide provides a comprehensive overview of the core physicochemical data, synthesis, biological relevance, and safety information for **2-Fluoro-3-hydroxypyridine**.

This compound is particularly notable for its use as a key precursor in the development of high-affinity ligands and Positron Emission Tomography (PET) imaging agents for the $\alpha4\beta2$ nicotinic acetylcholine receptor (nAChR).[3][4][5] The $\alpha4\beta2$ nAChR is the most abundant nicotinic receptor subtype in the brain and is implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction, making it a critical target for therapeutic and diagnostic agents.[5][6][7]

Physicochemical and Spectroscopic Data



The fundamental properties of **2-Fluoro-3-hydroxypyridine** are summarized below. This data is essential for its handling, characterization, and use in synthetic protocols.

Physical and Chemical Properties

Quantitative physical and computational data for **2-Fluoro-3-hydroxypyridine** are presented in Table 1.

Property	Value	Source(s)
CAS Number	174669-74-0	[8]
Molecular Formula	C₅H₄FNO	[8]
Molecular Weight	113.09 g/mol	[8]
Appearance	White to light yellow crystalline solid	[7][9]
Melting Point	126-133 °C	[7][10]
Boiling Point	306.7 ± 22.0 °C (Predicted)	[10]
Density	1.325 ± 0.06 g/cm ³ (Predicted)	[10]
рКа	4.92 ± 0.10 (Predicted)	[10]
Solubility	DMSO, Methanol	[10]
logP	0.9263 (Calculated)	[8]
Topological Polar Surface Area	33.12 Ų	[8]

Spectroscopic Data

Spectroscopic data is critical for the identification and structural confirmation of **2-Fluoro-3-hydroxypyridine**. Key NMR and mass spectrometry data are provided in Table 2.



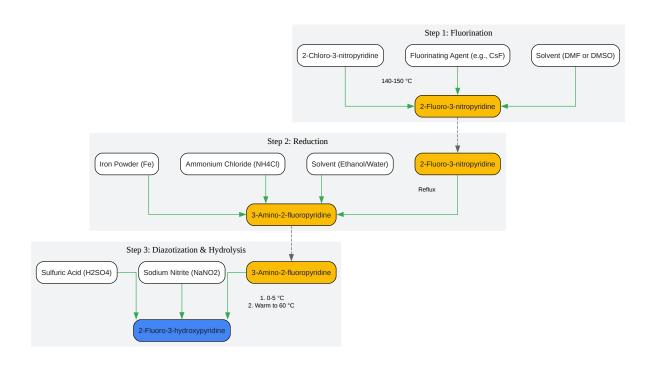
Spectrum Type	Parameters and Peaks	Source(s)
¹ H NMR	(DMSO-d ₆ , 298 K): δ 10.41 (s, 1H), 7.64 (td, J=1.7, 4.7 Hz, 1H), 7.42 (dd, J=1.7, 10.8 Hz, 1H), 7.17 (ddd, J=1.3, 4.7, 7.8 Hz, 1H)	[9]
¹³ C NMR	(DMSO-d ₆ , 298 K): δ 152.8 (d, J=233 Hz), 140.2 (d, J=27 Hz), 135.6 (d, J=13 Hz), 126.2 (d, J=5 Hz), 122.6	[9]
Mass Spectrum	DCI/NH ₄ +: m/z 131 [M+NH ₄]+, 114 [M+H]+	[9]

Synthesis and Experimental Protocols

Several synthetic routes to **2-Fluoro-3-hydroxypyridine** have been reported.[6] A common and economically viable method proceeds from 2-chloro-3-nitropyridine, involving a three-step process: nucleophilic fluorination, nitro group reduction, and diazotization followed by hydrolysis.[3] Another reported method involves the diazotization of 2-amino-3-hydroxypyridine in pyridine hydrofluoride.[9]

Below is a detailed experimental protocol for the synthesis starting from 2-chloro-3-nitropyridine.[3]





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Caption: Synthetic workflow for 2-Fluoro-3-hydroxypyridine.

Detailed Protocol:



Step 1: Synthesis of 2-Fluoro-3-nitropyridine

- Dissolve 2-chloro-3-nitropyridine and a fluorinating agent (e.g., Cesium Fluoride) in a solvent such as DMF or DMSO. The molar ratio of the fluoride reagent to 2-chloro-3-nitropyridine should be between 1.5:1 and 2.5:1.[3]
- Heat the reaction mixture to 140-150 °C under a nitrogen atmosphere.
- Monitor the reaction until the starting material is consumed.
- · Cool the mixture to room temperature, add water, and extract the product with ethyl acetate.
- Wash the combined organic layers, dry, and concentrate to yield 2-fluoro-3-nitropyridine.[3]

Step 2: Synthesis of 3-Amino-2-fluoropyridine

- In a flask containing an aqueous solution of ethanol or methanol, dissolve iron powder and ammonium chloride. The molar ratio of iron powder to the starting nitro compound is 4-5:1, and the ratio of ammonium chloride is 1.5-2:1.[3]
- Heat the mixture to reflux.
- Slowly add a solution of 2-fluoro-3-nitropyridine in ethanol or methanol.
- Continue heating at reflux until the starting material has disappeared, as monitored by TLC. [3]
- Filter the hot solution and concentrate the filtrate to obtain 3-amino-2-fluoropyridine.

Step 3: Synthesis of 2-Fluoro-3-hydroxypyridine

- To a reaction vessel, add 3-amino-2-fluoropyridine and a sulfuric acid solution. Control the temperature between 0-5 °C.[3]
- Slowly add an aqueous solution of sodium nitrite (molar ratio of 1.2-1.4:1 relative to the amine) dropwise, maintaining the temperature at 0-5 °C.[3]
- Stir the mixture at 0-5 °C for 2 hours.



- Allow the reaction to warm to room temperature, then slowly heat to 40 °C and stir for 1 hour, followed by heating to 60 °C until the reaction is complete.[3]
- Cool the mixture back to 0-5 °C and carefully adjust the pH to ~7.5 with a sodium hydroxide solution.
- Filter the resulting precipitate, wash the filter cake, and dry to yield the final product, 2fluoro-3-hydroxypyridine.[3]

Applications in Drug Development & Biological Activity

2-Fluoro-3-hydroxypyridine is a valuable building block for compounds targeting the central nervous system. Its primary application is in the synthesis of selective, high-affinity ligands for the $\alpha4\beta2$ nicotinic acetylcholine receptor (nAChR).[3][4] These receptors are ligand-gated ion channels that play a crucial role in cognitive processes, and their dysfunction is linked to several CNS disorders.[4][9] Derivatives of **2-fluoro-3-hydroxypyridine** have been successfully developed as PET imaging agents, such as ¹⁸F-Nifene and ¹⁸F-Nifrolene, which allow for the in vivo visualization and study of $\alpha4\beta2$ nAChR distribution and density in the brain. [4]

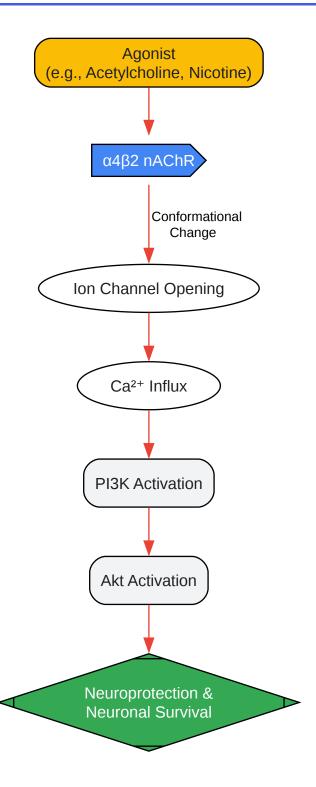
Nicotinic α4β2 Receptor Signaling Pathways

Activation of the $\alpha 4\beta 2$ nAChR can trigger multiple downstream signaling cascades. Understanding these pathways is crucial for drug development professionals designing modulators for this receptor. Two primary pathways are initiated upon agonist binding: an ion-flux dependent pathway leading to neuroprotection and a metabotropic pathway that is independent of ion flow.

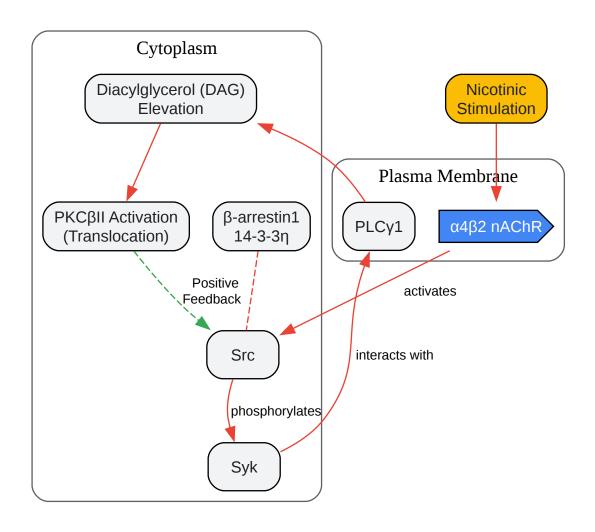
Ion-Flux Dependent Signaling

The canonical function of nAChRs is as an ion channel. Agonist binding opens the channel, allowing an influx of cations, including Ca²⁺. This increase in intracellular Ca²⁺ acts as a second messenger, activating downstream pathways like the PI3K-Akt pathway, which is known to promote neuronal survival and exert neuroprotective effects.[8]









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